N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide
Description
N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group, a methylphenylsulfonylamino group, and a phenylpropanamide backbone, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-7-13-20(14-8-16)29(27,28)25-21(17-5-3-2-4-6-17)15-22(26)24-19-11-9-18(23)10-12-19/h2-14,21,25H,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVICSDGLSPGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Sulfonylation: The 4-bromoaniline undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-bromophenyl)-4-methylbenzenesulfonamide.
Amidation: The final step involves the reaction of N-(4-bromophenyl)-4-methylbenzenesulfonamide with phenylpropanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanamide moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include sulfides or amines.
Substitution: Products depend on the nucleophile used, such as methoxy or cyano derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide
- N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide
- N-(4-iodophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide
Comparison: N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different physical and chemical properties, such as solubility, stability, and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
